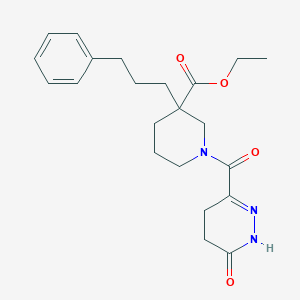
ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, a piperidine ring, and a phenylpropyl group, making it a molecule of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the pyridazine and piperidine intermediates with the phenylpropyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas due to its unique structure.
Materials Science: The compound may be used in the development of new materials with specific properties.
Biological Studies: Researchers can study its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate: can be compared with other compounds containing pyridazine or piperidine rings, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which may confer specific properties and activities not found in other similar compounds.
Properties
IUPAC Name |
ethyl 1-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-2-29-21(28)22(13-6-10-17-8-4-3-5-9-17)14-7-15-25(16-22)20(27)18-11-12-19(26)24-23-18/h3-5,8-9H,2,6-7,10-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTGADZZIGAYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC(=O)CC2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














